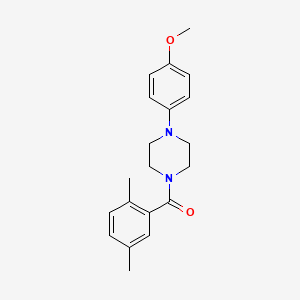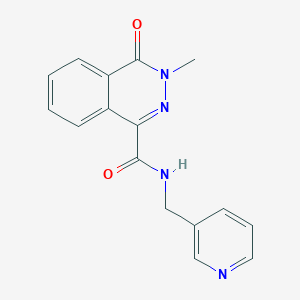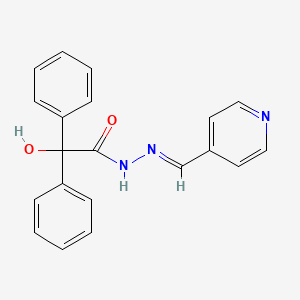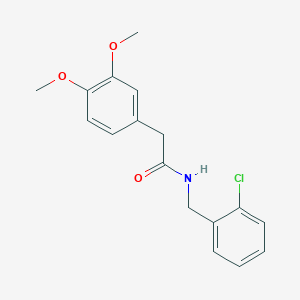
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, neuroscience, and material science.
Applications De Recherche Scientifique
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been found to exhibit potent antipsychotic and antidepressant activity in animal models, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders. 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have analgesic and anti-inflammatory properties, which could make it useful in the treatment of pain and inflammation.
In addition to its medicinal properties, 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential applications in material science. It has been found to have excellent optical properties, making it a promising candidate for the development of new materials for use in electronic and optical devices.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is believed to contribute to its antipsychotic and antidepressant activity.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which could contribute to its antipsychotic and antidepressant activity. 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is its high potency, which allows for the use of lower doses in animal studies. However, one of the limitations of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine for the treatment of psychiatric disorders. Another area of interest is the development of new materials based on the optical properties of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine and its potential applications in other areas such as pain and inflammation.
Méthodes De Synthèse
1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylpiperazine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxyphenylpiperazine with 2,5-dimethylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both of these methods result in the formation of 1-(2,5-dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine as a white crystalline powder.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-5-16(2)19(14-15)20(23)22-12-10-21(11-13-22)17-6-8-18(24-3)9-7-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESRTGBWTXKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)


![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)